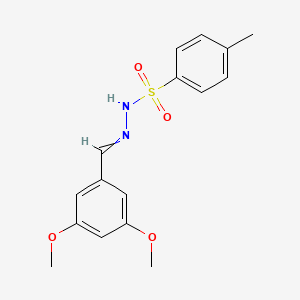![molecular formula C8H8ClN3 B14045190 7-Chloro-3-ethyl-3H-imidazo[4,5-B]pyridine](/img/structure/B14045190.png)
7-Chloro-3-ethyl-3H-imidazo[4,5-B]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-3-ethyl-3H-imidazo[4,5-B]pyridine is a heterocyclic compound that features a fused imidazole and pyridine ring system
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-3-ethyl-3H-imidazo[4,5-B]pyridine typically involves the construction of the imidazole ring followed by the formation of the pyridine ring. One common method starts with the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid, followed by intramolecular cyclization . Another approach involves the use of 2,3-diaminopyridine derivatives, which are cyclized with various carbonyl compounds to form the imidazo[4,5-B]pyridine core .
Industrial Production Methods: Industrial production methods often rely on scalable reactions such as the Buchwald-Hartwig and Suzuki cross-coupling reactions.
化学反応の分析
Types of Reactions: 7-Chloro-3-ethyl-3H-imidazo[4,5-B]pyridine undergoes several types of chemical reactions, including:
Oxidation: The methylene group in a substituent can be oxidized, leading to further cyclization reactions.
Reduction: Reduction reactions can be used to modify the imidazole or pyridine rings.
Common Reagents and Conditions:
Oxidation: Sulfuryl chloride is often used for oxidation reactions.
Reduction: Hydrogen in the presence of palladium on carbon or Raney nickel is commonly used.
Substitution: Iodine and other halogens are introduced via metalation-halogenation sequences.
Major Products: The major products formed from these reactions include various substituted imidazo[4,5-B]pyridines, which can be further functionalized for specific applications .
科学的研究の応用
7-Chloro-3-ethyl-3H-imidazo[4,5-B]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its structural similarity to purines makes it a valuable tool for studying nucleic acid interactions.
Industry: It is used in the development of agrochemicals and other industrial applications.
作用機序
The mechanism of action of 7-Chloro-3-ethyl-3H-imidazo[4,5-B]pyridine involves its interaction with various molecular targets. For instance, it can act as an inhibitor of specific enzymes or receptors, thereby modulating biochemical pathways. One example is its role as an angiotensin II receptor antagonist, which helps in managing hypertension . Additionally, it can influence the NF-kappaB pathway through phosphorylation processes .
類似化合物との比較
Imidazo[4,5-C]pyridine: Another fused heterocyclic compound with similar biological activities.
Imidazo[1,2-A]pyridine: Known for its applications in pharmaceutical chemistry.
2-Methylimidazo[4,5-B]pyridine: A derivative with distinct chemical properties.
Uniqueness: 7-Chloro-3-ethyl-3H-imidazo[4,5-B]pyridine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its chloro and ethyl groups enhance its reactivity and potential for further functionalization, making it a versatile compound for various applications .
特性
分子式 |
C8H8ClN3 |
|---|---|
分子量 |
181.62 g/mol |
IUPAC名 |
7-chloro-3-ethylimidazo[4,5-b]pyridine |
InChI |
InChI=1S/C8H8ClN3/c1-2-12-5-11-7-6(9)3-4-10-8(7)12/h3-5H,2H2,1H3 |
InChIキー |
OALOBBHKSBVGFH-UHFFFAOYSA-N |
正規SMILES |
CCN1C=NC2=C(C=CN=C21)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(2R,3R,4S,5S)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxymethyl]oxan-2-yl]oxyoxolan-3-yl] 4-hydroxybenzoate](/img/structure/B14045113.png)

![(1S)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B14045117.png)

![(6-Chloro-1-propyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B14045141.png)


![3-(Difluoromethyl)-8-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B14045157.png)




